alpha-Selinene
Overview
Description
Synthesis Analysis
The asymmetric synthesis of complex molecules like alpha-selinene is a critical area of research in organic chemistry, focusing on developing efficient and selective methods to construct chiral molecules. Although the specific synthesis routes for alpha-selinene are not detailed in the reviewed literature, advances in the asymmetric synthesis of α-amino acids and other related compounds provide a foundation for synthesizing structurally complex sesquiterpenes. Techniques such as the application of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions are pivotal in achieving high stereocontrol in the synthesis of chiral molecules, which is essential for the targeted synthesis of alpha-selinene and its analogs (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of alpha-selinene, like other sesquiterpenes, is characterized by a complex three-dimensional arrangement of carbon atoms forming multiple rings. This structural complexity is critical for its biological activity and interaction with other molecules. The stereochemistry of peptides containing non-standard amino acids such as alpha-aminoisobutyric acid provides insights into the importance of molecular conformation and stereochemical arrangements in biological molecules, which is also relevant for understanding the structure-activity relationships of sesquiterpenes (Prasad, Balaram, & Benedetti, 1984).
Scientific Research Applications
Sesquiterpene Production in Cotton
α-Selinene, along with β-selinene and aromadendrene, was identified as a minor component in oil extracts of several domestic cultivars of Gossypium hirsutum (cotton). This discovery highlights its presence in the natural product chemistry of cotton, contributing to the diversity of cyclic terpenes in the Gossypium genus (Williams et al., 1995).
Biotransformation by Fungi
The biotransformation of β-selinene using the plant pathogenic fungus Glomerella cingulata as a biocatalyst resulted in the oxidation of β-selinene at specific molecular positions. This biotransformation study provides insights into the potential use of fungi in modifying the chemical structures of sesquiterpenes like selinene (Miyazawa et al., 1997).
Insect Herbivory Response in Hymenaea
Research on the leaf resins of the Hymenaea genus demonstrated that quantitative variations in resin components, including α- and β-selinene, have inhibitory effects on the generalist herbivore Spodoptera exigua. This suggests that α-selinene plays a role in plant defense mechanisms against insect predation (Langenheim et al., 1980).
Sesquiterpene Synthesis in Grapevine Flowers
In Vitis vinifera (grapevine), the valencene synthase enzyme was found to produce α-selinene as a significant byproduct. The presence of α-selinene in grapevine flowers adds to the understanding of sesquiterpene synthesis in plants and its role in the aroma profile of grapevine flowers (Lücker et al., 2004).
Fungal Pathogen Resistance in Maize
Research on maize (Zea mays) identified that terpene synthase21 encodes a β-selinene synthase, contributing to the production of antifungal defenses. This study underscores the potential application of selinene volatiles in crop improvement programs for enhanced biotic stress resistance (Ding et al., 2017).
Medicinal Herb Atractylodes chinensis
A study on the essential oil of the Chinese medicinal herb Atractylodes chinensis found β-selinene as one of its main components. This discovery highlights the potential of α-selinene-containing compounds in traditional medicine and their insecticidal properties (Chu et al., 2011).
Safety And Hazards
Future Directions
Alpha-Selinene, as components of essential oils, have been used in various applications throughout history and across cultures. They have been prized for their aromatic properties, playing a significant role in the perfume and fragrance industries . Preliminary scientific research suggests that alpha-Selinene may exhibit anti-inflammatory, antimicrobial, and even anticancer properties .
properties
IUPAC Name |
(3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQAPQSEYFAMCY-QLFBSQMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963792 | |
Record name | alpha-Selinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Selinene | |
CAS RN |
473-13-2 | |
Record name | α-Selinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Selinene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Selinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, (2R,4aR,8aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-SELINENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ZHA8F274 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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